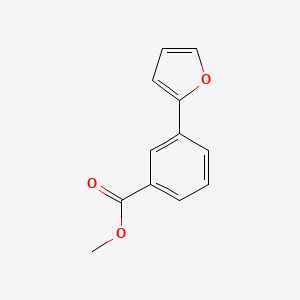

Methyl 3-(furan-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFLATATBSNBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401606 | |

| Record name | methyl 3-(furan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207845-31-6 | |

| Record name | methyl 3-(furan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(furan-2-yl)benzoate (CAS No. 207845-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(furan-2-yl)benzoate, identified by the CAS Number 207845-31-6, is a bi-aryl compound featuring a central benzene ring and a furan moiety.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties associated with furan-containing molecules. The furan ring, an electron-rich aromatic heterocycle, is a key component in numerous pharmaceuticals and natural products, contributing to their therapeutic effects.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental applications.

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| CAS Number | 207845-31-6 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=CC=C1)C1=CC=CO1 | [1] |

Spectroscopic Characterization

Precise structural elucidation is critical for researchers. While experimental data for this specific molecule is not widely published in readily accessible databases, we can predict its spectroscopic features based on the analysis of its constituent chemical moieties and known spectroscopic trends for similar furan-based compounds.[3]

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.1 | m | 2H | Aromatic (Benzoate H-2, H-4) | Deshielded protons on the benzoate ring, influenced by the electron-withdrawing ester group. |

| ~7.4-7.6 | m | 3H | Aromatic (Benzoate H-5, H-6), Furan H-5 | Overlapping signals from the benzoate and furan rings. |

| ~6.7 | dd | 1H | Furan H-3 | Typical chemical shift for a proton at the 3-position of a 2-substituted furan. |

| ~6.5 | dd | 1H | Furan H-4 | Shielded relative to the other furan proton due to its position. |

| ~3.9 | s | 3H | -OCH₃ (Methyl ester) | Characteristic singlet for a methyl ester group. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166 | C=O (Ester) | Typical chemical shift for a carbonyl carbon in a methyl ester. |

| ~153 | Furan C-2 | Carbon atom of the furan ring attached to the benzoate ring. |

| ~143 | Furan C-5 | Unsubstituted carbon at the 5-position of the furan ring. |

| ~131 | Benzoate C-3 | Carbon atom of the benzoate ring attached to the furan ring. |

| ~130 | Benzoate C-1 | Carbon atom of the benzoate ring attached to the ester group. |

| ~129 | Aromatic CH | Benzoate ring carbons. |

| ~128 | Aromatic CH | Benzoate ring carbons. |

| ~127 | Aromatic CH | Benzoate ring carbons. |

| ~112 | Furan C-4 | Carbon at the 4-position of the furan ring. |

| ~108 | Furan C-3 | Carbon at the 3-position of the furan ring. |

| ~52 | -OCH₃ | Methyl carbon of the ester group. |

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies include:

-

~3100 cm⁻¹: C-H stretching of the furan and benzene rings.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

-

~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1015 cm⁻¹: C-O-C stretching of the furan ring.[4]

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 171, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a fragment at m/z 143.

Synthesis Methodologies

The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the furan and benzene rings. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this transformation.

Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol

The Suzuki-Miyaura reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a reliable method. The causality behind this choice lies in its robustness and the commercial availability of the necessary building blocks.

Reaction Scheme:

Figure 1. Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), Furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene, ethanol, and water in a 4:1:1 ratio). Degas the solvent mixture prior to use by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is self-validating as the reaction will likely fail or give poor yields in the presence of oxygen due to catalyst deactivation.

-

Base: The base is essential for the transmetalation step of the catalytic cycle. The reaction progress, monitored by TLC, will stall without an appropriate base.

-

Purification: The purity of the final product, confirmed by NMR and MS, validates the effectiveness of the chromatographic purification.

Applications in Drug Development and Research

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: Many furan and benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structural motif of this compound can be elaborated to explore novel anticancer agents.

-

Antimicrobial Agents: The furan nucleus is present in several antimicrobial drugs. Derivatives of this compound could be synthesized and screened for antibacterial and antifungal activities.

-

Anti-inflammatory Agents: The furan scaffold is also found in compounds with anti-inflammatory properties. This provides a rationale for investigating derivatives of this compound for their ability to modulate inflammatory pathways.

Workflow for Derivative Synthesis and Screening:

Figure 2. A representative workflow for the derivatization of this compound and subsequent biological screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in research and drug development. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its accessible preparation in a laboratory setting. The presence of the furan and benzoate moieties provides a versatile platform for the design and synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to explore its utility in their respective fields.

References

-

Matrix Fine Chemicals. This compound | CAS 207845-31-6. Available from: [Link]

-

MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Available from: [Link]

Sources

Physical and chemical properties of Methyl 3-(furan-2-yl)benzoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(furan-2-yl)benzoate

Introduction

This compound is a bi-aryl organic compound featuring a furan ring linked to a methyl benzoate moiety. This molecular architecture represents a significant structural motif in the fields of medicinal chemistry and materials science. Furan and its derivatives are known to be key components in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the furan ring can enhance the binding affinity, selectivity, and overall pharmacokinetic profile of drug candidates.[2][3]

As a Senior Application Scientist, this guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It details the core physical and chemical properties of this compound, outlines robust protocols for its characterization, and discusses its synthesis and potential applications. The objective is to equip scientific professionals with the necessary data and methodologies to effectively utilize this compound in their research endeavors.

Compound Identification and Structure

Precise identification is the foundation of all chemical research. This compound is cataloged with the following identifiers:

| Identifier | Value | Source |

| CAS Number | 207845-31-6 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₂H₁₀O₃ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| SMILES | COC(=O)C1=CC(=CC=C1)C1=CC=CO1 | [4] |

| InChIKey | JIFLATATBSNBKH-UHFFFAOYSA-N | [4] |

The structure, consisting of a furan ring at the 3-position of the methyl benzoate, is visualized below.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While specific, experimentally verified data for this compound is not widely published, this section outlines the standard methodologies for their determination.

| Property | Value/Description |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not reported. Determination is crucial for purity assessment. |

| Boiling Point | Not reported. Likely high due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5]

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time in the subsequent accurate measurement.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and set a slow heating rate (1-2°C/min).[6]

-

Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Profile

Understanding a compound's solubility is critical for reaction setup, purification, and formulation in drug development. The "like dissolves like" principle suggests that this compound, with its polar ester and ether functionalities combined with nonpolar aromatic rings, will be most soluble in solvents of intermediate polarity.[7]

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further pellet the excess solid.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[7]

-

Quantification: Dilute the filtered, saturated solution with a suitable mobile phase and analyze its concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Determine the concentration by comparing the analytical response to a standard calibration curve generated from solutions of the compound at known concentrations. The solubility is reported in units such as mg/mL or mol/L.

The causality behind this choice of reaction is its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.

Spectroscopic Analysis for Structural Elucidation

Confirming the molecular structure of a synthesized compound is non-negotiable. A combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data based on the analysis of constituent chemical moieties and known spectroscopic trends. [9][10] Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

|---|---|---|---|

| Benzoate -OCH₃ | ~3.9 (s, 3H) | ~52 | Typical for methyl ester. |

| Furan H-5 | ~7.5 (dd, 1H) | ~143 | Alpha to oxygen, deshielded. |

| Benzoate H-2 | ~8.2 (t, 1H) | ~130 | Ortho to ester, deshielded. |

| Benzoate H-4, H-6 | ~7.8-8.0 (m, 2H) | ~129-135 | Aromatic protons adjacent to substituents. |

| Benzoate H-5 | ~7.4 (t, 1H) | ~129 | Aromatic proton meta to substituents. |

| Furan H-3 | ~6.5 (dd, 1H) | ~108 | Beta to oxygen, shielded. |

| Furan H-4 | ~6.7 (dd, 1H) | ~112 | Beta to oxygen, adjacent to benzene. |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Value | Rationale |

|---|---|---|

| IR (cm⁻¹) | ~1720 | Strong C=O stretch of the aromatic ester. |

| ~3100, ~1600, ~1450 | Aromatic C-H and C=C stretching vibrations. | |

| ~1280, ~1100 | C-O stretching from the ester and furan ether. | |

| MS (m/z) | 202.06 [M]⁺ | Molecular ion peak corresponding to C₁₂H₁₀O₃. |

| 171 | Loss of methoxy group (-OCH₃). | |

| 143 | Loss of carbomethoxy group (-COOCH₃). |

| | 115 | Further fragmentation of the bi-aryl core. |

Experimental Protocols for Spectroscopic Analysis

The following are standardized methodologies for acquiring high-quality spectral data. [9]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

¹H NMR Acquisition: Acquire the spectrum at 298 K using a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Accumulate a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A longer relaxation delay (2-5 seconds) and a much larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software, involving Fourier transformation, phase and baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve data quality. The background is automatically subtracted.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into the GC. The temperature program should be optimized to separate the compound from any impurities.

-

MS Data Acquisition: Set the ionization energy to a standard 70 eV. Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., 40 to 300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Applications in Research and Drug Development

The incorporation of a furan nucleus is a significant synthetic strategy in drug discovery. [3]Furan-containing compounds are valuable as pharmacophores and are integral to therapeutic agents with cardiovascular, antibacterial, antiviral, and anti-inflammatory properties. [1]this compound serves as a versatile building block or scaffold. Its structure allows for further chemical modification at several positions:

-

Hydrolysis of the ester to a carboxylic acid for amide coupling.

-

Electrophilic substitution on either the furan or benzene ring.

-

Modification of the furan ring itself.

This versatility makes it an attractive starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a compound of significant interest due to its structural relevance in medicinal chemistry. This guide has detailed its fundamental identifiers, outlined robust and validated protocols for determining its physical properties, and provided a framework for its spectroscopic characterization. An understanding of its reactivity, rooted in the electronic nature of its furan and benzoate components, along with established synthetic routes like the Suzuki-Miyaura coupling, empowers researchers to effectively utilize this molecule. For professionals in drug development, this compound represents a valuable and versatile scaffold for the synthesis of novel therapeutic agents.

References

-

Matrix Fine Chemicals. This compound | CAS 207845-31-6. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. (2023-05-08). Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Truman State University. Experiment 1 - Melting Points. [Link]

-

Studylib. Melting Point Determination Lab Protocol. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2481. [Link]

-

Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(22), 1-10. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Modern Chemistry. Furan as a versatile synthon. [Link]

-

ResearchGate. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

-

Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 207845-31-6 [matrix-fine-chemicals.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. brainly.com [brainly.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 3-(furan-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of Methyl 3-(furan-2-yl)benzoate, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document delves into the nuanced interplay of its constituent fragments—the furan ring, the benzene ring, and the methyl ester group—to elucidate its electronic properties, conformational flexibility, and spectroscopic signature. By integrating theoretical principles with comparative analysis of empirical data from related structures, this guide offers a robust framework for understanding and predicting the behavior of this molecule in various chemical environments.

Introduction: The Significance of the Furan-Aryl Moiety

This compound (CAS No. 207845-31-6) is a bi-aryl-like molecule featuring a furan ring linked to a methyl benzoate scaffold. The conjugation of a five-membered heterocyclic aromatic ring with a substituted benzene ring gives rise to a unique electronic and structural landscape. Such motifs are of significant interest in drug discovery, as the furan ring can act as a bioisostere for a phenyl group, potentially modulating pharmacokinetic and pharmacodynamic properties. Furthermore, the inherent asymmetry and rotational freedom of the molecule can influence its interaction with biological targets and its solid-state properties. A thorough understanding of its molecular architecture is therefore paramount for its rational application in research and development.

Molecular Structure and Bonding: A Detailed Examination

The molecular formula of this compound is C₁₂H₁₀O₃, with a molecular weight of 202.21 g/mol .[1] Its structure is characterized by a central carbon-carbon single bond connecting the C2 position of the furan ring to the C3 position of the methyl benzoate ring.

Orbital Hybridization and Bond Formation

The carbon and oxygen atoms of both the furan and benzene rings are sp² hybridized, leading to a planar geometry for each ring system. The p-orbitals of these atoms overlap to form delocalized π-systems, conferring aromaticity to both rings. The ester group's carbonyl carbon is also sp² hybridized, while the methyl carbon is sp³ hybridized.

The key C-C bond linking the two rings is formed from the overlap of sp² hybrid orbitals from each ring. The σ-bond framework of the entire molecule is comprised of these sp²-sp² and sp²-sp³ overlaps, as well as C-H and C-O σ-bonds.

Conformational Analysis: The Dihedral Angle

A critical feature of the molecular structure is the rotational freedom around the C2(furan)-C3(benzene) single bond. The relative orientation of the two rings is defined by the dihedral angle. Due to steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings, a completely coplanar conformation is energetically unfavorable. The molecule is expected to adopt a twisted conformation in its ground state to alleviate this steric strain. This dihedral angle is a key determinant of the extent of π-system conjugation between the two rings, which in turn influences the molecule's electronic properties and UV-Vis absorption spectrum.

Diagram: Conformational Flexibility of this compound

Caption: Rotational freedom around the central C-C bond leads to a twisted ground-state conformation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a furan-2-boronic acid derivative and a methyl 3-halobenzoate. An alternative route involves the esterification of 3-(furan-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons on the furan and benzene rings, as well as the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet (s) | - |

| Furan H5 | ~7.5 | Doublet of doublets (dd) | ~1.8, 0.8 |

| Furan H3 | ~6.7 | Doublet of doublets (dd) | ~3.4, 0.8 |

| Furan H4 | ~6.5 | Doublet of doublets (dd) | ~3.4, 1.8 |

| Benzene H2 | ~8.2 | Triplet (t) | ~1.5 |

| Benzene H6 | ~7.9 | Doublet of triplets (dt) | ~7.8, 1.3 |

| Benzene H4 | ~7.7 | Doublet of triplets (dt) | ~7.8, 1.3 |

| Benzene H5 | ~7.4 | Triplet (t) | ~7.8 |

Note: Predicted values are based on the analysis of similar compounds such as methyl 3-bromobenzoate and furan derivatives.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Ester (-OCH₃) | ~52 |

| Furan C4 | ~112 |

| Furan C3 | ~112 |

| Benzene C5 | ~128 |

| Benzene C6 | ~129 |

| Benzene C4 | ~130 |

| Benzene C1 (ipso-ester) | ~131 |

| Benzene C2 | ~133 |

| Benzene C3 (ipso-furan) | ~134 |

| Furan C5 | ~144 |

| Furan C2 | ~152 |

| Ester Carbonyl (C=O) | ~166 |

Note: Predicted values are based on the analysis of similar compounds such as methyl 3-bromobenzoate and furan derivatives.

Workflow: NMR Spectroscopic Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl stretch of the ester and the C-O stretches, as well as characteristic peaks for the aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2995-2950 | Medium-Weak |

| Ester C=O Stretch | ~1725 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O Stretch (Ester) | 1300-1100 | Strong |

| Furan Ring Vibrations | ~1580, ~1480, ~1015 | Medium |

| C-H Out-of-Plane Bending | 900-675 | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 143. Further fragmentation of the furan and benzene rings would also be observed.

Conclusion: A Molecule of Versatile Potential

The molecular structure and bonding of this compound present a fascinating case study in the interplay of aromaticity, steric effects, and electronic communication between distinct molecular fragments. Its twisted conformation, a consequence of steric hindrance, dictates the extent of inter-ring conjugation, which in turn governs its chemical reactivity and photophysical properties. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. For researchers in drug discovery and materials science, a deep understanding of these fundamental properties is essential for harnessing the full potential of this versatile molecule in the design of novel therapeutics and functional materials.

References

- Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.

- This compound | CAS 207845-31-6 - Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.

Sources

1H and 13C NMR spectra of Methyl 3-(furan-2-yl)benzoate.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-(furan-2-yl)benzoate

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. This compound, a molecule incorporating both a substituted benzene ring and a furan heterocycle, presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining its detailed molecular structure in solution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It combines theoretical principles with predictive data and a rigorous, field-proven experimental protocol to serve as an authoritative reference for researchers and drug development professionals. The causality behind spectral features is explained, and a self-validating workflow for acquiring high-quality data is detailed.

Introduction: The Structural Framework

This compound (CAS 207845-31-6) is an organic compound featuring a furan ring attached at the 3-position of a methyl benzoate core.[1] The electronic properties of these two aromatic systems—the electron-rich furan and the benzoate system influenced by the electron-withdrawing methyl ester group—create a distinct electronic environment that is exquisitely reported by NMR spectroscopy. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its identity, assessing purity, and studying its interactions in various chemical environments.

Foundational NMR Principles: Decoding the Spectra

The NMR spectrum of this compound is governed by the interplay of chemical shifts and spin-spin couplings, which are dictated by the molecule's electronic and spatial structure.

-

Chemical Shift (δ): The location of a signal on the x-axis (in ppm) is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like the carbonyl of the ester) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups or regions of high electron density (like the oxygen in the furan ring) cause shielding, moving signals upfield (to lower ppm values).[2]

-

Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic interaction between non-equivalent nuclei, typically through 2 or 3 bonds. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides critical information about the connectivity of atoms. For aromatic systems, the magnitude of J can help distinguish between ortho, meta, and para protons.[3]

The furan ring protons have characteristic chemical shifts and coupling constants that are sensitive to the nature of substituents.[3][4] Similarly, the substitution pattern on the benzoate ring significantly influences the chemical shifts of the remaining aromatic protons.[5][6]

Predicted Spectroscopic Data and Interpretation

As a definitive experimental spectrum is not universally published, this section provides a detailed, predicted analysis based on established substituent chemical shift (SCS) values and computational NMR prediction tools.[7][8][9] This serves as a robust benchmark for researchers acquiring experimental data.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the methyl ester protons, the furan ring protons, and the protons on the meta-substituted benzene ring.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom Label | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Rationale |

| H9 (CH₃) | ~ 3.93 | Singlet (s) | N/A | Protons of the methyl ester group, deshielded by the adjacent oxygen.[10] |

| H3' | ~ 6.52 | Doublet of doublets (dd) | J ≈ 3.4, 1.8 | Furan proton adjacent to the oxygen, showing coupling to H4' and H5'.[11] |

| H4' | ~ 6.75 | Doublet of doublets (dd) | J ≈ 3.4, 0.8 | Furan proton coupled to H3' and H5'. |

| H5' | ~ 7.50 | Doublet of doublets (dd) | J ≈ 1.8, 0.8 | Furan proton alpha to the oxygen, deshielded and coupled to H3' and H4'.[4] |

| H5 | ~ 7.52 | Triplet (t) | J ≈ 7.8 | Benzoate proton coupled to H4 and H6. |

| H6 | ~ 7.80 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 | Benzoate proton ortho to the furan substituent, coupled to H5 and H2/H4. |

| H4 | ~ 8.05 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 | Benzoate proton ortho to the ester group, coupled to H5 and H2/H6. |

| H2 | ~ 8.25 | Triplet (t) | J ≈ 1.5 | Benzoate proton between the two substituents, showing small meta-couplings to H4 and H6. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom Label | Predicted δ (ppm) | Assignment Rationale |

| C9 (CH₃) | ~ 52.3 | Methyl carbon of the ester group.[2] |

| C3' | ~ 109.5 | Furan C3, shielded by the adjacent oxygen.[7] |

| C4' | ~ 111.8 | Furan C4, also shielded by the furan oxygen. |

| C6 | ~ 127.0 | Benzoate C6, ortho to the furan substituent. |

| C4 | ~ 128.9 | Benzoate C4, ortho to the ester group. |

| C5 | ~ 129.5 | Benzoate C5. |

| C2 | ~ 130.0 | Benzoate C2, deshielded by proximity to both substituents. |

| C1 | ~ 131.2 | Quaternary benzoate carbon attached to the ester group.[5] |

| C3 | ~ 134.5 | Quaternary benzoate carbon attached to the furan ring. |

| C5' | ~ 143.0 | Furan C5, alpha to the oxygen and deshielded. |

| C2' | ~ 152.0 | Quaternary furan carbon attached to the benzoate ring, strongly deshielded by oxygen. |

| C7 (C=O) | ~ 166.5 | Carbonyl carbon of the ester group, highly deshielded.[2] |

Standardized Protocol for NMR Data Acquisition & Processing

To ensure the generation of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This workflow represents a self-validating system, where careful sample preparation and parameter selection lead to trustworthy results.

Sources

- 1. This compound | CAS 207845-31-6 [matrix-fine-chemicals.com]

- 2. aiinmr.com [aiinmr.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR chemical shift prediction of furanes [stenutz.eu]

- 8. Visualizer loader [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. rsc.org [rsc.org]

- 11. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

Mass spectrometry analysis of Methyl 3-(furan-2-yl)benzoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-(furan-2-yl)benzoate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₁₃H₁₀O₃, Mol. Wt.: 214.22 g/mol ), a molecule of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a deep understanding of the analytical process. We will explore optimal sample preparation, compare suitable ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—and delve into the predictable fragmentation pathways crucial for structural confirmation and elucidation. This guide is grounded in established mass spectrometry principles and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is an aromatic ester containing both a furan heterocycle and a substituted benzene ring. This unique combination of functional groups dictates its chemical properties and requires a nuanced analytical approach for unambiguous identification and quantification. Mass spectrometry (MS) stands as a primary tool for this purpose due to its exceptional sensitivity and specificity.[1] A thorough understanding of the molecule's behavior under various MS conditions is paramount for developing robust analytical methods, whether for purity assessment, metabolite identification, or reaction monitoring. This guide provides the foundational expertise to achieve these goals.

Foundational Step: Strategic Sample Preparation

The quality of mass spectrometry data is inextricably linked to the quality of the sample preparation.[2] The primary objective is to present the analyte to the ion source in a suitable solvent, at an appropriate concentration, and free from interfering matrix components like non-volatile salts or detergents.[2][3]

Solvent Selection

The choice of solvent depends directly on the intended analytical platform:

-

For Gas Chromatography-Mass Spectrometry (GC-MS): The sample must be dissolved in a volatile organic solvent that is compatible with the GC system. Recommended solvents include dichloromethane, hexane, or ethyl acetate.[4] Avoid non-volatile solvents like DMSO.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS): The sample should be dissolved in the mobile phase or a solvent miscible with it. Common choices include methanol, acetonitrile, or a mixture of these with water.[5] For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation and improve signal in positive ion mode.[5]

Concentration Optimization

Analyte concentration must be carefully controlled to avoid detector saturation and ion suppression effects.

-

Initial Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.[6]

-

Working Solution: Dilute the stock solution to a final working concentration. For LC-MS, a typical range is 1-10 µg/mL, while for direct infusion, it may be lower.[6] For GC-MS, concentrations are typically in the low µg/mL range. It is always advisable to run a dilution series to determine the optimal concentration for your specific instrument.

Sample Cleanup

If the analyte is in a complex matrix (e.g., reaction mixture, biological fluid), a cleanup step is essential.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous and an organic layer).[4]

-

Solid-Phase Extraction (SPE): SPE is a highly effective technique for concentrating the analyte and removing interfering compounds by passing the sample through a cartridge containing a specific sorbent.[3][4]

Ionization Techniques: Selecting the Right Tool

The choice of ionization method is critical as it determines the nature of the ions generated and the extent of fragmentation observed. For a molecule like this compound, with moderate polarity and good thermal stability, several options are viable.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is an excellent choice for volatile and thermally stable compounds.[3][7] EI is a "hard" ionization technique that uses high-energy electrons (~70 eV) to ionize the molecule, producing a radical cation (M⁺•) and extensive, reproducible fragmentation.[5] This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation when compared against spectral libraries.

-

Advantages: Provides detailed structural information from fragmentation; highly reproducible spectra; extensive libraries available for comparison.

-

Considerations: The molecular ion peak may be weak or absent for some compounds due to the high energy of ionization.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization

LC-MS is ideal for analyzing less volatile or thermally labile compounds that are not amenable to GC.[3] It typically employs soft ionization techniques that impart less energy to the analyte, resulting in minimal fragmentation and a prominent ion corresponding to the intact molecule.[5]

-

Electrospray Ionization (ESI): ESI is best suited for polar, pre-charged, or easily ionizable molecules in solution.[9][10] It generates even-electron ions, typically protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[1] Given the ester and furan moieties, this compound can be protonated, making ESI a viable technique, especially in the presence of an acidic mobile phase modifier.[5][11]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for moderately polar to nonpolar, thermally stable compounds with molecular weights typically under 1500 Da.[9][12][13] The sample is vaporized in a heated nebulizer and then ionized by gas-phase ion-molecule reactions.[12][14] For this compound, which has moderate polarity and volatility, APCI is an excellent alternative or complement to ESI, often providing a more robust signal.[14][15]

Experimental Workflow Diagram

Caption: General experimental workflow for MS analysis.

Decoding the Spectra: Fragmentation Analysis

The structural features of this compound—an aromatic ring, an ester group, and a furan ring—give rise to predictable fragmentation patterns that are key to its identification.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will first form a molecular ion (M⁺•) at m/z 214. This radical cation will then undergo a series of fragmentation reactions. The fragmentation of aromatic esters is well-characterized and typically involves cleavages around the ester functionality and the aromatic core.[16][17] Similarly, furan rings have known fragmentation pathways, often involving the loss of CO or C₂H₂.[18]

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 214 | [C₁₃H₁₀O₃]⁺• | - | Molecular Ion (M⁺•) |

| 183 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester group. This is a very common fragmentation for methyl esters, leading to a stable acylium ion.[16] |

| 155 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire methoxycarbonyl radical. |

| 154 | [M - CO - •OCH₃]⁺• | CO (28 Da) + •OCH₃ (31 Da) | Subsequent loss of carbon monoxide from the furan ring of the m/z 183 ion. |

| 127 | [C₈H₇O]⁺ | C₅H₃O₂ | Fragmentation involving cleavage of the bond between the rings and subsequent losses. |

| 105 | [C₇H₅O]⁺ | C₆H₅O₂ | Benzoyl cation is a classic fragment (m/z 105) for simple benzoates, but its formation here is less direct. A fragment of this mass could arise from rearrangements. |

| 77 | [C₆H₅]⁺ | C₇H₅O₃ | Phenyl cation, a common fragment from benzene-containing compounds.[16] |

EI Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation of this compound.

Predicted MS/MS Fragmentation (CID of [M+H]⁺)

When using a soft ionization technique like ESI or APCI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 215. To gain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). Fragmentation of these even-electron ions often proceeds through the loss of stable, neutral molecules.[5]

Table 2: Predicted Key Fragments in the MS/MS Spectrum of [M+H]⁺ (m/z 215)

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 215 | [C₁₃H₁₁O₃]⁺ | - | Precursor Ion ([M+H]⁺) |

| 183 | [M+H - CH₃OH]⁺ | CH₃OH (32 Da) | Loss of a neutral methanol molecule is a characteristic fragmentation pathway for protonated methyl esters. |

| 155 | [M+H - CH₃OH - CO]⁺ | CH₃OH (32 Da) + CO (28 Da) | Subsequent loss of carbon monoxide from the furan ring of the m/z 183 ion. This is a common loss from furanoid structures.[19][20] |

| 127 | [C₉H₇O]⁺ | C₄H₄O₂ | Further fragmentation leading to a stable cation. |

CID Fragmentation Pathway Diagram

Caption: Proposed CID fragmentation of protonated this compound.

Experimental Protocols

The following protocols are provided as a validated starting point. Instrument parameters should be optimized to meet specific performance requirements.

Protocol 1: GC-MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in dichloromethane. Transfer to a GC autosampler vial.[4]

-

GC Parameters:

-

Injector: Splitless mode, 250 °C.

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Parameters (EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full Scan.

-

Protocol 2: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Filter through a 0.22 µm syringe filter.[6]

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Parameters (Positive Ion ESI or APCI):

-

Ion Source: ESI or APCI (APCI may provide better sensitivity for this compound).

-

Capillary Voltage (ESI): 3.5 kV.

-

Corona Current (APCI): 3-5 µA.[12]

-

Source Temperature: 120 °C (ESI) / 350-500 °C (APCI).[12]

-

Desolvation Gas: Nitrogen, flow rate and temperature optimized for instrument.

-

Acquisition Mode:

-

Full Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 215.

-

MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 215 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

-

Conclusion

The successful mass spectrometric analysis of this compound is readily achievable with a systematic and informed approach. By carefully selecting the sample preparation method, ionization technique, and instrument parameters, high-quality, interpretable data can be consistently generated. GC-MS with EI provides rich, fingerprint-like fragmentation for definitive structural confirmation, while LC-MS with ESI or APCI offers excellent sensitivity and clear molecular weight determination, with MS/MS capabilities revealing key structural motifs through controlled fragmentation. This guide provides the technical rationale and practical protocols to empower researchers to confidently analyze this compound and its analogs, advancing their scientific and developmental objectives.

References

-

National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Fiehn, O. et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Blank, I. et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. imre-blank.com. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

NIH. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

-

Journal of Lipid Research. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. 53, 204–213. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-3-furanthiol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 3-methyl-. Retrieved from [Link]

-

PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology, 14(2), 96-101. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 3. organomation.com [organomation.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 14. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 15. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. imreblank.ch [imreblank.ch]

- 20. cdnsciencepub.com [cdnsciencepub.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Methyl 3-(furan-2-yl)benzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][3] For novel chemical entities, particularly those emerging from discovery pipelines, a thorough understanding of their solubility characteristics in various solvent systems is paramount for successful formulation, purification, and preclinical assessment. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest due to the prevalence of the furan scaffold in medicinal chemistry.[4][5][6] Furan-containing molecules are recognized for their diverse biological activities and their role as versatile building blocks in drug discovery.[5][7] This document synthesizes theoretical principles, predictive analysis, and detailed experimental protocols to offer a robust framework for researchers working with this and structurally related compounds.

Physicochemical Profile of this compound

A molecule's solubility is fundamentally governed by its structure. The key to predicting the behavior of this compound lies in deconstructing its constituent parts.

Molecular Structure: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol [8] IUPAC Name: this compound[8] CAS Number: 207845-31-6[8][9]

The structure features three key domains:

-

A Methyl Benzoate Group: This aromatic ester provides a region of moderate polarity and acts as a hydrogen bond acceptor at its carbonyl and ester oxygens. It is generally hydrophobic, rendering it poorly soluble in water but miscible with many organic solvents.[10][11][12]

-

A Furan Ring: This five-membered aromatic heterocycle contains an oxygen atom, which introduces polarity and allows it to act as a hydrogen bond acceptor. The furan ring is a common pharmacophore that can influence metabolic stability and receptor binding interactions.[6][13]

-

A Biphenyl-like Core: The direct linkage between the furan and phenyl rings creates a relatively large, rigid, and nonpolar scaffold that will heavily influence solubility.

Based on this hybrid structure, this compound can be classified as a moderately polar compound with a significant nonpolar character. Its solubility will be dictated by the interplay of dipole-dipole interactions from the ester and furan moieties and the van der Waals forces associated with the aromatic systems. The absence of acidic protons means it cannot act as a hydrogen bond donor, a critical factor in its interaction with protic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[14][15] It states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.

-

Polar Solvents (e.g., water, methanol, ethanol) are characterized by large dipole moments and, for protic solvents, the ability to donate hydrogen bonds.

-

Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weak van der Waals forces.

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.

For this compound, dissolution requires the solvent molecules to overcome the solute-solute interactions within the crystal lattice and form new, energetically favorable solute-solvent interactions.

Logical Relationship of Solute-Solvent Interactions

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Caption: Solute-solvent interaction logic for dissolution.

Predicted Solubility Profile

While experimental data for this specific molecule is not publicly available, a predictive solubility profile can be constructed based on its structure and the properties of analogous compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | The strong dipole moments of these solvents effectively interact with the polar ester and furan groups. DCM is an excellent solvent for many aromatic compounds. |

| Protic Polar | Ethanol, Methanol | Moderate to High | These solvents can form hydrogen bonds with the solute's oxygen atoms (acting as acceptors). However, the large nonpolar backbone may limit miscibility compared to smaller solutes. |

| Aprotic, Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are powerful, highly polar solvents capable of dissolving a wide range of organic molecules, including those with significant aromatic character. |

| Nonpolar | Toluene, Diethyl Ether | Moderate | Toluene's aromatic character will facilitate van der Waals interactions. Diethyl ether's slight polarity and ability to solvate esters make it a likely good solvent. |

| Aliphatic Nonpolar | Hexane, Heptane | Low to Insoluble | The significant polarity of the ester and furan groups is not well-matched with the exclusively nonpolar nature of aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | The large, hydrophobic aromatic structure dominates, making the molecule poorly soluble in water despite its polar functional groups. This is a common challenge for many drug candidates.[2][16] |

Standard Protocol for Experimental Solubility Determination

To obtain quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely accepted technique.[14]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Remove the solvent from the filtered aliquot under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the sample is dried to a constant weight in a vacuum oven.

-

Quantification: Determine the mass of the dissolved solid by weighing the vial after solvent evaporation.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

Experimental Workflow Diagram

Caption: Equilibrium shake-flask solubility determination workflow.

Conclusion and Applications in Drug Development

The solubility profile of this compound is predicted to be favorable in a range of common polar aprotic and moderately polar protic organic solvents, while being poor in aqueous and nonpolar aliphatic media. This characteristic profile is typical for drug-like molecules that must balance features required for receptor binding with properties needed for formulation and delivery.[1][16]

For researchers, this information is critical for:

-

Reaction Chemistry: Choosing appropriate solvents for synthesis and modification of the molecule.[17]

-

Purification: Developing crystallization or chromatography methods.

-

Formulation: Identifying suitable solvent systems for creating stable dosage forms, especially for parenteral formulations.[3]

-

Predictive Modeling: Using experimental data to build more accurate quantitative structure-property relationship (QSPR) models for predicting the solubility of other novel compounds.[18][19][20]

A thorough and early characterization of solubility prevents costly downstream failures and accelerates the transition of promising chemical entities from the laboratory to clinical development.

References

- The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel).

-

Furans, thiophenes and related heterocycles in drug discovery. (n.d.). PubMed. [Link]

-

Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]

-

Solubility and its Importance.pptx. (n.d.). Slideshare. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. [Link]

-

Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?. (2025). YouTube. [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2006). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University Website. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University Website. [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University Website. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PMC - NIH. [Link]

-

Methyl Benzoate. (n.d.). PubChem - NIH. [Link]

-

(PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. [Link]

-

Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. (2025). ChemRxiv | Cambridge Open Engage. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]

-

Methyl benzoate. (n.d.). Wikipedia. [Link]

-

This compound | CAS 207845-31-6. (n.d.). Matrix Fine Chemicals. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 207845-31-6 [matrix-fine-chemicals.com]

- 9. 207845-31-6|this compound|BLD Pharm [bldpharm.com]

- 10. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 12. CAS 93-58-3: Methyl benzoate | CymitQuimica [cymitquimica.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-(furan-2-yl)benzoate

An In-depth Technical Guide

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds and its role as a versatile synthetic intermediate.[1][2] Furan derivatives are integral to the development of therapeutics across various domains, including anticancer, antibacterial, and anti-inflammatory agents.[2][3] Methyl 3-(furan-2-yl)benzoate, which incorporates both the reactive furan heterocycle and a stable benzoate ester moiety, serves as a valuable building block for drug discovery and material science.

The integrity of such research chemicals is paramount for generating reproducible and reliable data. Degradation of the parent compound can lead to impurities that may alter experimental outcomes, introduce confounding variables, or exhibit unintended biological activity. This guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for this compound, designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound.

Section 1: Core Stability Profile & Mechanistic Insights

The stability of this compound is dictated by the combined chemical properties of its two primary functional groups: the furan ring and the methyl benzoate ester. While the benzoate portion confers a degree of stability, the furan ring is inherently susceptible to specific environmental and chemical stressors.

1.1 The Furan Moiety: A Locus of Reactivity

The furan ring is an electron-rich aromatic system, which makes it prone to degradation through several mechanisms:

-

Acid Sensitivity: Furan and its derivatives are notoriously sensitive to acidic conditions. Protonation of the furan ring, particularly in the presence of strong acids, can lead to electrophilic attack, ring-opening reactions, and subsequent polymerization.[4] While the electron-withdrawing character of the substituted benzoate group may offer some protection against this process, exposure to acidic environments should be strictly avoided.

-

Oxidative Degradation: The electron-rich nature of the furan ring also makes it susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of peroxides and subsequent ring cleavage.[4] Compounds containing furan are often sensitive to air and light, necessitating storage under an inert atmosphere and in darkness.[5]

-

Electrophilic Attack: The furan ring readily undergoes electrophilic substitution reactions, such as halogenation and nitration.[4] Therefore, it is crucial to avoid contact with strong electrophilic reagents outside of controlled reaction conditions.

1.2 The Methyl Benzoate Moiety: General Stability and Hydrolysis Risk

The methyl benzoate portion of the molecule is generally stable.[6][7] However, like all esters, it is susceptible to hydrolysis, which cleaves the ester bond to yield the corresponding carboxylic acid—3-(furan-2-yl)benzoic acid—and methanol.

-

Hydrolytic Cleavage: This reaction can be catalyzed by both acids and bases. The presence of moisture is a key factor, and over time, even neutral water can cause slow hydrolysis. One source notes that methyl benzoate can hydrolyze to form benzoic acid over time.[8] This degradation pathway is a primary concern during long-term storage, especially if the compound is not kept in a scrupulously dry environment.

Section 2: Potential Degradation Pathways

Based on the core stability profile, three primary degradation pathways can be anticipated for this compound. Understanding these pathways is essential for developing effective storage strategies and for identifying potential impurities in aged samples.

-

Oxidative Ring-Opening: Initiated by light and air, this pathway involves the oxidation of the furan ring, leading to complex, often colored, degradation products.

-

Hydrolytic Ester Cleavage: Catalyzed by trace acid or base and moisture, this pathway results in the formation of 3-(furan-2-yl)benzoic acid and methanol.

-

Acid-Catalyzed Degradation: In the presence of strong acids, the furan ring can undergo protonation, leading to ring-opening and polymerization, resulting in insoluble, often dark-colored, materials.

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are based on the compound's known chemical sensitivities.

3.1 Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (Refrigerated). | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the sensitive furan ring by displacing atmospheric oxygen.[5] |

| Light | Store in an amber, tightly sealed vial. | Protects the furan moiety from light-catalyzed degradation.[5][9] |

| Moisture | Keep container tightly closed in a dry place. | Minimizes the risk of ester hydrolysis.[10][11] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[6] | Prevents rapid chemical degradation via the pathways outlined in Section 2. |

3.2 Handling Procedures

-

Dispensing: Whenever possible, handle the compound in a glove box or under a blanket of inert gas to minimize exposure to air and moisture.

-

Short-Term Use: For routine use, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.

-

Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If solutions are to be stored, they should be kept under the same recommended conditions as the solid material (cold, dark, inert atmosphere).

-

Safety Precautions: Always handle the chemical in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Wash hands thoroughly after handling.[10]

Section 4: Experimental Protocol for Stability Assessment

To validate the integrity of a sample of this compound, particularly for a new batch or after prolonged storage, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose.

4.1 Objective

To quantify the purity of this compound and detect the primary hydrolytic degradation product, 3-(furan-2-yl)benzoic acid.

4.2 Materials and Instrumentation

-

This compound sample

-

Acetonitrile (HPLC grade, anhydrous)

-

Water (HPLC grade)

-

Formic Acid (optional, for pH adjustment)

-